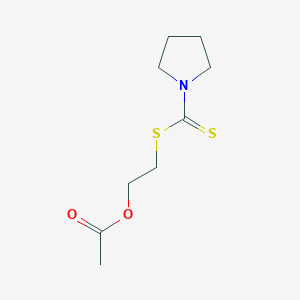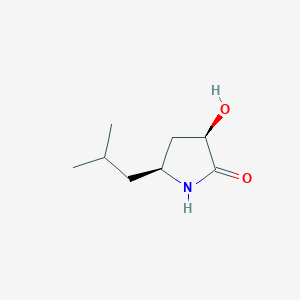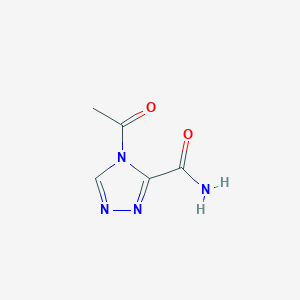
4-Acetyl-4H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4H-1,2,4-triazole-3-carboxamide typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of β-acylamidrazones at temperatures exceeding 140°C . Another approach involves the treatment of β-acylamidrazone with an acid chloride in pyridine at 115°C .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis. This method allows for the efficient synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions . The use of microwave energy significantly reduces reaction times and improves yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetyl-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Acetyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s triazole ring plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-3-carboxamide: A closely related compound with similar biological activities.
5-Substituted 1,2,4-Triazole-3-carboxylic acids: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness
4-Acetyl-4H-1,2,4-triazole-3-carboxamide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
62735-13-1 |
|---|---|
Formule moléculaire |
C5H6N4O2 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4-acetyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c1-3(10)9-2-7-8-5(9)4(6)11/h2H,1H3,(H2,6,11) |
Clé InChI |
VQYYIJMXNJWDJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NN=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
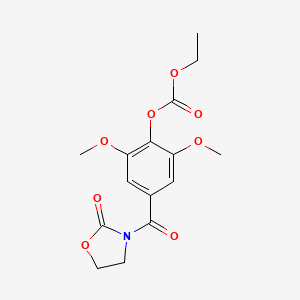
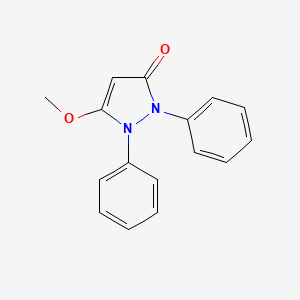
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
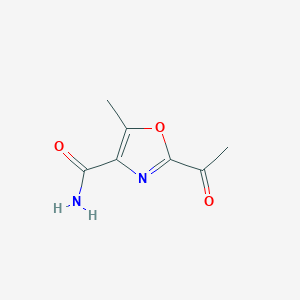
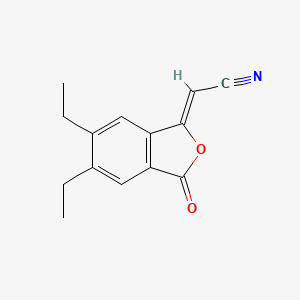
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
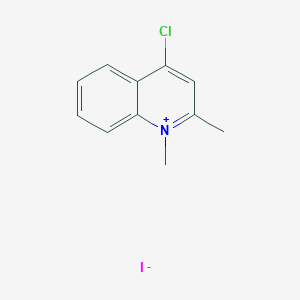
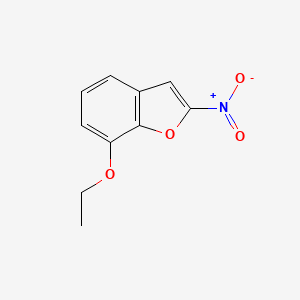
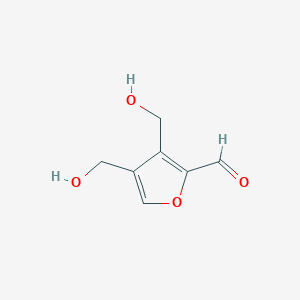
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
